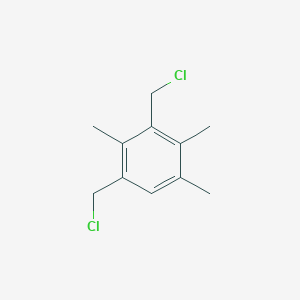
1,3-Bis(chloromethyl)-2,4,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(chloromethyl)-2,4,5-trimethylbenzene is an organic compound with the molecular formula C10H12Cl2. It is a derivative of benzene, where two chloromethyl groups and three methyl groups are attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(chloromethyl)-2,4,5-trimethylbenzene can be synthesized through the chloromethylation of 2,4,5-trimethylbenzene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds as follows: [ \text{C}9\text{H}{12} + 2 \text{CH}2\text{O} + 2 \text{HCl} \rightarrow \text{C}{10}\text{H}_{12}\text{Cl}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(chloromethyl)-2,4,5-trimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 2,4,5-trimethylbenzene.
Scientific Research Applications
1,3-Bis(chloromethyl)-2,4,5-trimethylbenzene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving chloromethyl groups.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates.
Industry: In the production of polymers and resins, where it acts as a cross-linking agent.
Mechanism of Action
The mechanism of action of 1,3-Bis(chloromethyl)-2,4,5-trimethylbenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(chloromethyl)benzene: Similar structure but lacks the three methyl groups.
1,4-Bis(chloromethyl)-2,5-dimethylbenzene: Similar structure with different positions of the chloromethyl and methyl groups.
1,3,5-Tris(chloromethyl)benzene: Contains three chloromethyl groups instead of two.
Uniqueness
1,3-Bis(chloromethyl)-2,4,5-trimethylbenzene is unique due to the presence of both chloromethyl and methyl groups, which provide a balance of reactivity and stability. This makes it a versatile compound in various chemical synthesis processes.
Properties
CAS No. |
31344-99-7 |
|---|---|
Molecular Formula |
C11H14Cl2 |
Molecular Weight |
217.13 g/mol |
IUPAC Name |
1,3-bis(chloromethyl)-2,4,5-trimethylbenzene |
InChI |
InChI=1S/C11H14Cl2/c1-7-4-10(5-12)9(3)11(6-13)8(7)2/h4H,5-6H2,1-3H3 |
InChI Key |
HAWQFNDTDKIEQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CCl)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















